molecular formula C24H28IN5O3S B4651743 2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide

2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B4651743
M. Wt: 593.5 g/mol
InChI Key: WOENYZXXOGOBAV-UHFFFAOYSA-N
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Description

2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, an acetamide group, and several substituents including an iodine atom and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound under suitable conditions.

    Attachment of the Iodo-Substituted Phenyl Group: This can be done via a nucleophilic substitution reaction where the triazole-sulfanyl intermediate reacts with an iodo-substituted phenylamine.

    Formation of the Acetamide Group: This involves the reaction of the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Introduction of the Methoxyphenyl Group: This final step can be achieved through a coupling reaction with a methoxyphenyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-ethyl-5-[2-(4-iodo-2-propan-2-ylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28IN5O3S/c1-5-30-21(13-22(31)26-17-7-6-8-18(12-17)33-4)28-29-24(30)34-14-23(32)27-20-10-9-16(25)11-19(20)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOENYZXXOGOBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)I)C(C)C)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28IN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{4-ethyl-5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-N-(3-methoxyphenyl)acetamide

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